molecular formula C9H11NO B1675878 3'-Methylacetanilide CAS No. 537-92-8

3'-Methylacetanilide

Cat. No. B1675878
Key on ui cas rn: 537-92-8
M. Wt: 149.19 g/mol
InChI Key: ALMHSXDYCFOZQD-UHFFFAOYSA-N
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Patent
US06943159B1

Procedure details

m-Toluidine (10 ml; 93 mmol) was added to a stirred solution of acetic anhydride (30 ml). The reaction mixture was stirred for 1,5 h at rt., evaporated to dryness, stirred with H2O and filtered to give 13 g product (94%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10]>>[C:9]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1)(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
NC1=CC(=CC=C1)C
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1,5 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, evaporated to dryness
STIRRING
Type
STIRRING
Details
stirred with H2O
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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